Fmoc-trans-3-azabicyclo[3.1.0]hexane-2-carboxylic acid
Übersicht
Beschreibung
Fmoc-trans-3-azabicyclo[3.1.0]hexane-2-carboxylic acid: is a specialized compound used primarily in the field of proteomics research. It is characterized by its unique bicyclic structure, which includes a fluorene moiety (Fmoc) attached to a trans-3-azabicyclo[3.1.0]hexane-2-carboxylic acid framework . This compound is known for its stability and versatility in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-trans-3-azabicyclo[3.1.0]hexane-2-carboxylic acid typically involves multiple steps. One common method includes the protection of the amine group with a fluorenylmethyloxycarbonyl (Fmoc) group, followed by the formation of the bicyclic structure through cyclization reactions. The reaction conditions often require the use of strong bases and organic solvents to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Fmoc-trans-3-azabicyclo[3.1.0]hexane-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Conditions for substitution reactions may involve nucleophiles like halides or amines.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, Fmoc-trans-3-azabicyclo[3.1.0]hexane-2-carboxylic acid is used as a building block for the synthesis of complex molecules.
Biology: In biological research, this compound is utilized in the study of protein interactions and functions. It serves as a probe to investigate the binding sites and mechanisms of various proteins .
Medicine: In medicine, this compound is explored for its potential therapeutic applications. It is being studied for its role in drug design and development, particularly in the creation of new pharmaceuticals targeting specific diseases .
Industry: In the industrial sector, this compound is used in the production of specialized chemicals and materials. Its stability and reactivity make it suitable for various industrial processes .
Wirkmechanismus
The mechanism of action of Fmoc-trans-3-azabicyclo[3.1.0]hexane-2-carboxylic acid involves its interaction with specific molecular targets. The compound binds to particular proteins or enzymes, altering their activity and function. This interaction can modulate various biochemical pathways, leading to desired effects in research or therapeutic applications .
Vergleich Mit ähnlichen Verbindungen
- Fmoc-trans-3-azabicyclo[3.1.0]hexane-2,3-dicarboxylic acid
- Fmoc-trans-3-azabicyclo[3.1.0]hexane-2,4-dicarboxylic acid
Uniqueness: Fmoc-trans-3-azabicyclo[3.1.0]hexane-2-carboxylic acid stands out due to its specific bicyclic structure and the presence of the Fmoc group. This unique combination provides enhanced stability and reactivity compared to similar compounds, making it a valuable tool in various scientific and industrial applications .
Biologische Aktivität
Fmoc-trans-3-azabicyclo[3.1.0]hexane-2-carboxylic acid (Fmoc-trans-ACHC) is a synthetic compound that has gained attention in biological research, particularly in the fields of proteomics and drug design. Its unique bicyclic structure, characterized by the presence of a fluorene moiety (Fmoc) and a nitrogen atom within the bicyclic framework, contributes to its stability and reactivity, making it a valuable tool in various scientific applications.
Chemical Structure and Properties
- Molecular Formula : C21H19NO4
- Molecular Weight : 349.39 g/mol
The compound's bicyclic structure enhances its rigidity, which can significantly influence the conformation and biological activity of peptides synthesized from it. The Fmoc group serves as a protective moiety during peptide synthesis, allowing for selective reactions that enhance the compound's utility in generating biologically active peptides.
The biological activity of Fmoc-trans-ACHC is primarily attributed to its ability to interact with specific molecular targets, such as proteins and enzymes. This interaction can modulate various biochemical pathways, leading to desired effects in research or therapeutic applications. The compound's rigid structure may restrict conformational flexibility, potentially improving binding affinity to target proteins or receptors.
1. Peptide Synthesis
Fmoc-trans-ACHC is utilized as a non-natural amino acid in peptide synthesis. Its incorporation into peptides can enhance their biological activity due to its structural properties:
- Increased Stability : The rigid bicyclic structure contributes to the overall stability of the peptide.
- Enhanced Binding Affinity : Peptides containing Fmoc-trans-ACHC may exhibit improved interactions with biological targets.
2. Antitumor Activity
Recent studies have explored the potential antitumor properties of compounds related to Fmoc-trans-ACHC. For instance, research on 3-azaspiro[bicyclo[3.1.0]hexane] frameworks has shown promising results in inhibiting tumor cell proliferation:
Compound | Cell Line | IC50 (µM) |
---|---|---|
4e | HeLa | 15.0 |
4e | CT26 | 13.5 |
4d | HeLa | 46.8 |
4g | CT26 | 24.1 |
These compounds demonstrated significant antiproliferative activity across various cancer cell lines, indicating their potential as therapeutic agents.
The mechanisms by which Fmoc-trans-ACHC and related compounds exert their biological effects include:
- Induction of Apoptosis : Compounds have been shown to increase the population of cells in the SubG1 phase, indicating apoptosis activation.
- Cell Cycle Modulation : Some compounds inhibit growth rates in cancer cells while affecting cell cycle progression.
Study on Antitumor Activity
A study published in September 2022 evaluated several heterocyclic compounds containing spirofused barbiturate and azabicyclo[3.1.0]hexane frameworks for their antitumor properties:
- The most effective compounds showed IC50 values ranging from 4.2 to 24.1 µM across multiple cell lines including K562 (human erythroleukemia), Jurkat (T lymphocyte), HeLa (cervical carcinoma), and CT26 (mouse colon carcinoma).
- Significant morphological changes were observed in treated cells, including alterations in actin filament distribution, suggesting that these compounds not only inhibit proliferation but also affect cellular dynamics.
Eigenschaften
IUPAC Name |
(1R,2S,5S)-3-(9H-fluoren-9-ylmethoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO4/c23-20(24)19-17-9-12(17)10-22(19)21(25)26-11-18-15-7-3-1-5-13(15)14-6-2-4-8-16(14)18/h1-8,12,17-19H,9-11H2,(H,23,24)/t12-,17-,19+/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTOGCFAOJIQONJ-LLSQANQASA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1C(N(C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]1[C@H](N(C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
886846-30-6 | |
Record name | rac-(1R,2S,5S)-3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-azabicyclo[3.1.0]hexane-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.